molecular formula C10H19NO3 B122078 Tert-butyl 2-methoxypyrrolidine-1-carboxylate CAS No. 144688-69-7

Tert-butyl 2-methoxypyrrolidine-1-carboxylate

Cat. No. B122078
M. Wt: 201.26 g/mol
InChI Key: DPXHOJKWWBPIKK-UHFFFAOYSA-N
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Description

Tert-butyl 2-methoxypyrrolidine-1-carboxylate is a chemical compound that serves as an intermediate in various synthetic processes. It is related to a family of compounds that are used in the synthesis of biologically active molecules, such as natural products like Biotin and pharmaceuticals like Vandetanib and Jak3 inhibitors . The compound is characterized by the presence of a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and a tert-butyl ester group that provides steric bulk and can influence the reactivity and conformation of the molecule .

Synthesis Analysis

The synthesis of tert-butyl 2-methoxypyrrolidine-1-carboxylate and related compounds involves multiple steps, including protection/deprotection strategies, amidation, and substitution reactions. For instance, tert-butyl (4

Scientific Research Applications

Photooxidation Studies

Tert-butyl 2-methoxypyrrolidine-1-carboxylate has been utilized in the study of dye-sensitized photooxidation, yielding products like tert-butyl 3,5-dimethoxypyrrole-2-carboxylate and bipyrrolic oxidative coupling products. This research provides insights into the mechanisms of pyrrole photooxidation, relevant in understanding chemical reactions under light exposure (Wasserman, Power, & Petersen, 1996).

Synthesis of Biotin Intermediates

The compound plays a role in synthesizing key intermediates of biotin, a water-soluble vitamin crucial for metabolic processes. This includes the synthesis of tert-butyl (4R)-4-(methoxymethylcarbamoyl)-2,2-dimethylthiazolidine-3-carboxylate from L-cystine (Qin et al., 2014).

Medicinal Chemistry Applications

4-Fluoropyrrolidine derivatives, synthesized using tert-butyl 2-methoxypyrrolidine-1-carboxylate, are useful in medicinal chemistry, particularly as dipeptidyl peptidase IV inhibitors. These compounds have significant applications in drug development (Singh & Umemoto, 2011).

Prodigiosin Precursor Synthesis

Tert-butyl esters of pyrrole carboxylic acids, including tert-butyl 2-methoxypyrrolidine-1-carboxylate, have been studied for their reaction with singlet oxygen, leading to the synthesis of prodigiosin, a compound with potential applications in drug development (Wasserman et al., 2004).

Chiral Auxiliary in Synthesis

Tert-butyl 2-methoxypyrrolidine-1-carboxylate has been used as a chiral auxiliary in synthetic chemistry. Its use facilitates the preparation of enantiomerically pure compounds, important in the synthesis of bioactive molecules (Studer, Hintermann, & Seebach, 1995).

Antibacterial Agent Synthesis

It's involved in synthesizing quinolone-3-carboxylic acids and naphthyridine-3-carboxylic acids, compounds with antibacterial activities. This highlights its role in developing new antibacterial agents (Bouzard et al., 1989).

Radioisotope Synthesis

Tert-butyl 2-methoxypyrrolidine-1-carboxylate has been used in the radiosynthesis of [18 F]FACH, an inhibitor of monocarboxylate transporters in cancer cells. This application is crucial in PET imaging for cancer diagnosis and treatment evaluation (Sadeghzadeh et al., 2019).

Dendrimer Synthesis

The compound is used in synthesizing phenylacetylene dendrimers, significant in creating macromolecules with applications in drug delivery and nanotechnology. This research demonstrates its versatility in polymer chemistry (Pesak, Moore, & Wheat, 1997).

Alkaloid Synthesis

It's used in the asymmetric synthesis of (+)-pseudococaine, a tropane alkaloid. This showcases its utility in synthesizing complex natural products (Brock et al., 2012).

Metabolite Analysis

The compound aids in the gas-chromatographic profiling of various metabolites, useful in diagnosing and monitoring diseases like neuroblastoma and pheochromocytoma (Muskiet et al., 1981).

Safety And Hazards

The compound is classified under the GHS07 hazard class. It has hazard statements H315, H319, H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

properties

IUPAC Name

tert-butyl 2-methoxypyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO3/c1-10(2,3)14-9(12)11-7-5-6-8(11)13-4/h8H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPXHOJKWWBPIKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30447661
Record name Tert-butyl 2-methoxypyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30447661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 2-methoxypyrrolidine-1-carboxylate

CAS RN

144688-69-7
Record name Tert-butyl 2-methoxypyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30447661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 2-methoxypyrrolidine-1-carboxylate
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